4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide
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Overview
Description
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.3 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide are currently unknown. This compound belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Mode of Action
As a phthalimide derivative, it may interact with its targets through the 1,3-dioxoisoindoline moiety .
Preparation Methods
The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide typically involves the reaction of phthalic anhydride with benzylamine to form the intermediate 1,3-dioxoisoindoline. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Comparison with Similar Compounds
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide can be compared with other similar compounds, such as:
- N-(1,3-Dioxoisoindolin-2-yl)benzamide
- N-(1,3-Dioxoisoindolin-2-yl)methylbenzamide
- N-(1,3-Dioxoisoindolin-2-yl)ethylbenzamide
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of applications it supports.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-14(19)11-7-5-10(6-8-11)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJSDZAIGWLMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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